2-Chloropyrimidine
Overview
Description
2-Chloropyrimidine is an organic compound with the molecular formula C₄H₃ClN₂. It is a halogenated derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position of the pyrimidine ring. This compound is a colorless liquid and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyrimidine can be synthesized through several methods:
From 2-Aminopyrimidine: One common method involves the diazotization of 2-aminopyrimidine followed by chlorination.
From 2-Hydroxypyrimidine: Another method involves the chlorination of 2-hydroxypyrimidine using phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of pyrimidine derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
2-Chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Hiyama coupling, where it reacts with organosilanes in the presence of palladium catalysts to form C2-aryl pyrimidine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can undergo transformations under appropriate conditions to yield various functionalized pyrimidine derivatives.
Scientific Research Applications
2-Chloropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloropyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, pyrimidine-based compounds can inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, some derivatives may act as kinase inhibitors, interfering with cell signaling pathways and exhibiting anticancer properties .
Comparison with Similar Compounds
2-Chloropyrimidine can be compared with other halogenated pyrimidines, such as:
2-Bromopyrimidine: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and is used in similar applications.
2-Iodopyrimidine: Contains an iodine atom, making it more reactive in certain cross-coupling reactions.
2-Fluoropyrimidine: The presence of a fluorine atom imparts unique electronic properties, making it useful in medicinal chemistry.
Each of these compounds has unique properties and reactivity, making them suitable for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
2-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCQVRBWJWWJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169214 | |
Record name | 2-Chloropyrimidine | |
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Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloropyrimidine | |
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Vapor Pressure |
2.48 [mmHg] | |
Record name | 2-Chloropyrimidine | |
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CAS No. |
1722-12-9 | |
Record name | 2-Chloropyrimidine | |
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Record name | 2-Chloropyrimidine | |
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Record name | 2-Chloropyrimidine | |
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Record name | 2-Chloropyrimidine | |
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Record name | 2-chloropyrimidine | |
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Record name | 2-Chloropyrimidine | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloropyrimidine?
A1: The molecular formula of this compound is C4H3ClN2, and its molecular weight is 114.55 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be employed to determine the structure and dynamics of this compound. For example, researchers used 1H and 13C relaxation data to determine the complete rotational diffusional tensor of this compound dissolved in CS2 [].
- Auger Spectroscopy: This technique allows for the analysis of the electronic structure and bonding characteristics of this compound. A study investigated the C 1s and N 1s Auger spectra of this compound, providing insights into its electronic structure [].
- UV-Vis Spectroscopy: This technique can be used to study the electronic transitions within the molecule, providing information about its electronic structure and interactions with light [].
Q3: What is known about the solubility of this compound?
A3: this compound's solubility has been studied in various solvents, including supercritical fluids. Research indicates that its solubility is influenced by the nature of the solvent and the operating conditions like temperature and pressure [].
Q4: What is the significance of the chlorine atom in this compound?
A4: The chlorine atom in this compound acts as a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property allows for the synthesis of a wide range of 2-substituted pyrimidine derivatives [, , , , , ].
Q5: Can you provide examples of reactions where this compound acts as a key building block?
A5: this compound serves as a crucial starting material in various synthetic transformations, including:
- Synthesis of Piribedil: This pharmaceutical compound is synthesized through a multi-step process involving this compound as a key intermediate. The optimized synthesis of Piribedil highlights the industrial significance of this compound [, ].
- Synthesis of 2-Cyanopyrimidine: A commercially viable process utilizes this compound for the production of 2-Cyanopyrimidine, demonstrating its role in large-scale synthesis [].
- Cross-Coupling Reactions: this compound readily participates in cross-coupling reactions, such as the Suzuki coupling, enabling the formation of new carbon-carbon bonds and access to diverse pyrimidine derivatives [, , ].
Q6: What types of catalysts are effective for reactions involving this compound?
A6: Various catalysts have been employed successfully in reactions involving this compound, including:
- Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions with this compound, enabling the efficient formation of new carbon-carbon bonds [, ].
- Cobalt Catalysts: Cobalt halides, in combination with zinc dust, have demonstrated efficacy in catalyzing the coupling of aryl halides with this compound to produce 2-aryldiazines [].
- Nickel Catalysts: Nickel chloride, alongside triphenylphosphine and zinc, has been successfully employed to dimerize this compound into 2,2'-bipyrimidine, highlighting its utility in homocoupling reactions [].
- 3-Quinuclidinol Catalyst: This organic catalyst facilitates the cyanation of 2-Chloropyrimidines with potassium cyanide, offering a novel route to 2-cyanopyrimidines [].
Q7: What happens when this compound is exposed to UV light?
A7: this compound undergoes photochemical reactions upon UV irradiation, leading to the formation of various products depending on the reaction conditions:
- Anaerobic Aqueous Solution: Under these conditions, irradiation primarily yields 2-hydroxypyrimidine and 2-chloro-4,2’-bipyrimidine [].
- Aerobic Aqueous Solution: In the presence of oxygen, irradiation primarily produces 2-hydroxypyrimidine [].
Q8: How has computational chemistry been utilized in understanding this compound?
A8: Computational methods provide valuable insights into the properties and behavior of this compound:
- Thermochemical Properties: Computational studies using density functional theory (DFT) have been employed to estimate thermochemical parameters like enthalpies of formation for various chloropyrimidines, including this compound [].
- Molecular Modeling: Computational modeling can be used to predict the three-dimensional structure of this compound and its derivatives, aiding in the understanding of their reactivity and interactions with other molecules [].
Q9: Does this compound exhibit any biological activity?
A9: While this compound itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically active compounds:
- EGFR Inhibitors: Researchers have utilized this compound as a starting material in the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which act as selective inhibitors of epidermal growth factor receptor (EGFR) mutants []. This highlights its potential in developing targeted cancer therapies.
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